N-(4-(1H-tetrazol-1-yl)phenyl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

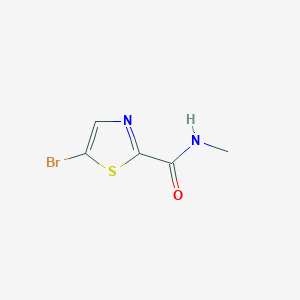

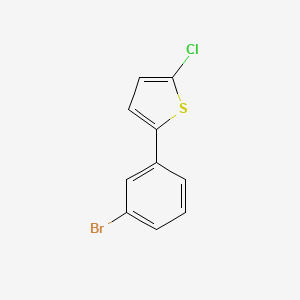

The compound "N-(4-(1H-tetrazol-1-yl)phenyl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide" is a chemical entity that appears to be designed for biological activity, given its structural features which include a tetrazole ring, a piperidine moiety, and an amide linkage. These structural motifs are commonly found in medicinal chemistry due to their potential interactions with biological targets.

Synthesis Analysis

The synthesis of compounds related to the one typically involves the formation of the tetrazole ring, the piperidine ring, and the amide bond. In the context of antiallergic agents, the synthesis of N-tetrazolylpyridinecarboxamides has been reported, where the tetrazolylcarbamoyl group is essential for activity and is positioned at the 2-position of the pyridine nucleus . Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that a similar approach may be employed, with modifications to incorporate the specific phenyl and piperidine substituents.

Molecular Structure Analysis

The molecular structure of the compound includes several pharmacophores: the tetrazole ring, which is a bioisostere for the carboxylic acid group and can engage in hydrogen bonding; the piperidine ring, which is a common structural motif in drug molecules that can provide conformational rigidity; and the amide linkage, which can also participate in hydrogen bonding and is key for the stability and orientation of the molecule. The presence of these features suggests that the compound may have been designed to optimize interactions with a biological target, potentially enhancing its potency and selectivity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and potential metabolism of such compounds would likely include amide bond formation and possibly aromatic substitutions. The tetrazole ring is known for its participation in click chemistry reactions, which are often used in drug discovery for the rapid assembly of new compounds. The piperidine ring can undergo various reactions, including alkylation and acylation, which can be used to modify the compound's properties. The provided papers do not detail specific reactions for the compound , but the structural motifs present suggest a range of possible chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The tetrazole ring imparts acidic properties, which can affect the compound's solubility and permeability. The piperidine ring can exist in different conformations, which may influence the compound's ability to cross biological membranes. The amide bond typically contributes to the compound's stability and can affect its overall conformation. The presence of the dimethylphenyl group suggests lipophilic character, which can also impact the compound's pharmacokinetic profile. The exact properties of the compound would need to be determined experimentally, but the structural features provide clues to its potential behavior.

科学的研究の応用

Synthesis Methodologies and Chemical Properties

Synthetic Pathways to Heterocyclic Compounds

Research in the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and related novel fused heterobicycles has been explored. These synthetic pathways involve the utilization of substituted piperidine carboxamides as intermediates or related structures, showcasing the versatility of these compounds in generating biologically active heterocycles (Karthikeyan, Vijayakumar, & Sarveswari, 2014).

Design and Biological Evaluation of Derivatives

Another aspect of research involves the design, synthesis, and biological evaluation of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This indicates the potential of these compounds in contributing to the development of new therapeutic agents against bacterial infections (Jeankumar et al., 2013).

Antitumor and Antioxidant Activities

Cyanoacetamide derivatives, including those incorporating piperidine motifs, have been synthesized and evaluated for their antitumor and antioxidant activities. Such studies highlight the potential of these compounds in medicinal chemistry and drug discovery efforts focused on cancer and oxidative stress-related diseases (Bialy & Gouda, 2011).

Polyamide Synthesis Incorporating Nucleobases

Research on the synthesis of polyamides containing nucleobases such as uracil and adenine demonstrates the utility of compounds related to the given chemical structure in material science. These polyamides, synthesized from intermediates resembling the queried compound, show potential in the development of biomaterials (Hattori & Kinoshita, 1979).

特性

IUPAC Name |

1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[4-(tetrazol-1-yl)phenyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O2/c1-16-3-8-21(17(2)13-16)26-22(31)14-29-11-9-18(10-12-29)23(32)25-19-4-6-20(7-5-19)30-15-24-27-28-30/h3-8,13,15,18H,9-12,14H2,1-2H3,(H,25,32)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMWVEIQOHNBGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Methyl-5-(tetrazol-1-yl)phenyl]but-2-ynamide](/img/structure/B3016468.png)

![N-(2,4-difluorophenyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide](/img/structure/B3016470.png)

![7-Chloro-2-(3-hydroxypropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016471.png)

![4-[(2-Phenylethyl)carbamoyl]butanoic acid](/img/structure/B3016482.png)

![3,4-dichloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B3016483.png)

![(3-Methoxyphenyl)-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B3016486.png)

![(Z)-methyl 2-(2-((4-(N-ethyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016488.png)

![Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3016489.png)